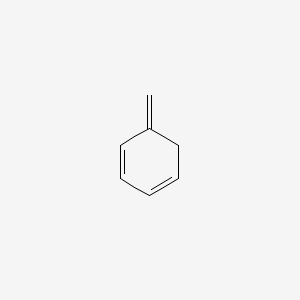

5-Methylene-1,3-cyclohexadiene

Beschreibung

Eigenschaften

CAS-Nummer |

20679-59-8 |

|---|---|

Molekularformel |

C7H8 |

Molekulargewicht |

92.14 g/mol |

IUPAC-Name |

5-methylidenecyclohexa-1,3-diene |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-5H,1,6H2 |

InChI-Schlüssel |

OSBSXTGABLIDRX-UHFFFAOYSA-N |

Kanonische SMILES |

C=C1CC=CC=C1 |

Herkunft des Produkts |

United States |

Nomenclature, Isomerism, and Fundamental Structural Considerations

IUPAC Nomenclature and Common Synonyms

The systematically assigned IUPAC name for the compound is 5-methylidenecyclohexa-1,3-diene . nih.gov This name accurately describes its structure, which consists of a six-membered ring with conjugated double bonds at positions 1 and 3, and a methylene (B1212753) (=CH₂) group at position 5.

This compound is also known by several common synonyms, which are frequently encountered in chemical literature. These include:

p-Quinodimethane : This name highlights its relationship to p-quinone, where the oxygen atoms are replaced by methylene groups. wikipedia.org

p-Xylylene : This synonym emphasizes its isomeric relationship with xylene, specifically the para isomer. wikipedia.orgebi.ac.ukwikipedia.orgwikidata.org

A variety of other identifiers are used in chemical databases and for regulatory purposes. nih.govnist.govchemspider.com

Interactive Table 1: Synonyms and Identifiers for 5-Methylene-1,3-cyclohexadiene

| Type | Identifier | Source |

| IUPAC Name | 5-methylidenecyclohexa-1,3-diene | nih.gov |

| Common Synonym | p-Quinodimethane | wikipedia.org |

| Common Synonym | p-Xylylene | wikipedia.orgebi.ac.ukwikipedia.orgwikidata.org |

| CAS Registry Number | 20679-59-8 | nih.govnist.gov |

Electronic Structure and Bonding Nature

The electronic structure of 5-methylene-1,3-cyclohexadiene is a subject of considerable scientific interest due to the interplay of various contributing forms that dictate its reactivity and properties.

The ground state of 5-methylene-1,3-cyclohexadiene is not purely a closed-shell molecule. It possesses a significant diradical character , arising from the tendency to regain aromaticity by forming a benzenoid-like structure with two unpaired electrons. acs.org This open-shell nature is a key feature of its electronic landscape.

The concept of a quinoidal-aromatic balance is central to understanding the structure of 5-methylene-1,3-cyclohexadiene. osti.govrsc.orgnih.gov The molecule exists in a state that is intermediate between a purely quinoidal structure (with alternating single and double bonds) and a more aromatic diradical form. nih.gov Resonance theory helps to describe this by depicting the delocalization of π-electrons across the ring and the exocyclic methylene group. The relative stability of the quinonoidal versus the aromatic form is a key area of research, with negative energy differences indicating a preference for the quinonoidal structure and positive values favoring the aromatic form. osti.gov

This balance is not static and can be influenced by various factors, leading to a spectrum of structures with varying degrees of quinoidal and aromatic character. researchgate.netnih.gov

The electronic configuration of the 5-methylene-1,3-cyclohexadiene core can be significantly modulated by the introduction of substituents. Both electron-donating and electron-withdrawing groups can alter the balance between the diradical and zwitterionic states, as well as the quinoidal-aromatic character. mdpi.comrsc.org

Electron-donating groups (EDGs) can enhance the electron density within the ring, potentially stabilizing zwitterionic forms and influencing the reactivity in cycloaddition reactions. mdpi.com

The position of the substituents is also crucial, as inductive and resonance effects can either reinforce or counteract each other depending on their location on the ring. libretexts.orgresearchgate.net For instance, imidazolium (B1220033) substituents have been shown to enhance the stability of quinodimethane derivatives. acs.org

Interactive Table 2: Factors Influencing Electronic Structure

| Factor | Description | Key Effects | References |

| Diradical Character | Tendency to form a benzenoid structure with two unpaired electrons. | Contributes to open-shell nature and high reactivity. | acs.orgrsc.org |

| Zwitterionic Contribution | Presence of charge-separated resonance structures. | Influences polarity and intermolecular interactions. | nih.govacs.orgmdpi.com |

| Quinoidal-Aromatic Balance | Equilibrium between a quinoidal and an aromatic diradical form. | Determines bond lengths, electronic transitions, and overall stability. | osti.govrsc.orgnih.govresearchgate.netnih.gov |

| Substituent Effects | Electronic influence of attached functional groups. | Modulates the diradical/zwitterionic character and quinoidal/aromatic balance. | mdpi.comrsc.orglibretexts.orgresearchgate.netacs.orgresearchgate.net |

Conformational Analysis and Geometrical Considerations

The conformational analysis of 5-methylene-1,3-cyclohexadiene and its derivatives is essential for understanding their three-dimensional structure and how it relates to their physical and chemical properties. The cyclohexadiene ring is not planar and can adopt different conformations. The presence of the exocyclic methylene group introduces further geometrical constraints and possibilities.

Detailed computational and experimental studies are often employed to determine the preferred conformations and the energy barriers between them. These studies provide insights into bond lengths, bond angles, and dihedral angles, which are critical for predicting reactivity and designing new materials based on this core structure. acs.org

Theoretical and Computational Investigations of 5 Methylene 1,3 Cyclohexadiene

Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure

Ab initio and Density Functional Theory (DFT) methods have been instrumental in elucidating the electronic characteristics of 5-methylene-1,3-cyclohexadiene. These computational approaches provide a detailed understanding of the molecule's stability, reactivity, and orbital interactions.

Calculation of Singlet-Triplet Energy Gaps (ΔEST)

The energy difference between the singlet and triplet states (ΔEST) is a critical parameter for understanding the molecule's reactivity and photochemical behavior. Computational studies have been employed to calculate this gap for cyclic compounds. For instance, calculations on related cyclic systems like C₆H₆M (where M = C, Si, Ge, Sn, Pb) have determined the total energy gaps, enthalpy gaps, and Gibbs free energy gaps between their singlet and triplet states. researchgate.net These calculations are crucial for predicting whether the ground state is a singlet or a triplet, which in turn influences the molecule's magnetic properties and reaction mechanisms. The ΔEST for 5-methylene-1,3-cyclohexadiene itself is a subject of ongoing computational investigation to fully characterize its electronic ground state and the accessibility of its excited states.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org In the context of 5-methylene-1,3-cyclohexadiene, FMO analysis helps to identify the most likely sites for electrophilic and nucleophilic attack.

The HOMO is the orbital from which the molecule is most likely to donate electrons, thus indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic character. youtube.com The energy levels and spatial distribution of these frontier orbitals dictate the molecule's role in chemical reactions, particularly in cycloadditions and pericyclic reactions where orbital symmetry plays a crucial role. imperial.ac.uk DFT calculations, such as those performed at the B3LYP/6-31G* level of theory, have been used to determine the energies and coefficients of the frontier orbitals for related molecules, providing insights into their reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies (Illustrative) (Note: The following table is a representative example based on typical DFT calculations for similar compounds and is for illustrative purposes. Actual values for 5-methylene-1,3-cyclohexadiene would require specific calculations.)

| Orbital | Energy (eV) |

| HOMO | -8.50 |

| LUMO | -0.25 |

| HOMO-1 | -10.20 |

| LUMO+1 | +1.50 |

Potential Energy Surface Mapping for Reaction Pathways

Computational methods are employed to map the potential energy surface (PES) for various reactions involving 5-methylene-1,3-cyclohexadiene. This mapping helps to identify transition states, intermediates, and the minimum energy pathways for chemical transformations. For example, in the context of cycloaddition reactions, DFT studies have been used to explore different reaction schemes and identify the most favorable pathways. researchgate.net These studies can determine whether a reaction is concerted or stepwise and can elucidate the stereochemistry of the products. researchgate.net

The study of photochemical reactions, such as the ring-opening of 1,3-cyclohexadiene (B119728), a related compound, involves mapping the PES of excited states. acs.org These studies identify conical intersections, which are points where different electronic states have the same energy and provide pathways for rapid, non-radiative decay back to the ground state. psu.edu Understanding the PES is crucial for predicting reaction outcomes and designing synthetic strategies.

Computational Spectroscopic Predictions and Validation

Theoretical calculations play a vital role in predicting and interpreting the spectroscopic properties of molecules. Computational methods can predict various types of spectra, including NMR, IR, and UV-Vis. For instance, time-dependent DFT (TD-DFT) can be used to calculate the vertical excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. researchgate.net

In the study of dynamic processes, such as photochemical reactions, time-resolved photoelectron spectroscopy can be simulated. rsc.org These simulations, often coupled with quantum molecular dynamics, provide insights into the electronic and nuclear dynamics on ultrafast timescales. rsc.org By comparing the computationally predicted spectra with experimental data, researchers can validate their theoretical models and gain a deeper understanding of the molecule's structure and behavior.

Generation Methodologies for 5 Methylene 1,3 Cyclohexadiene and Its Derivatives

Thermal Elimination Reactions

Thermal elimination reactions are a prominent and widely utilized strategy for generating 5-methylene-1,3-cyclohexadiene and its derivatives. These methods typically involve the application of heat to a precursor molecule, leading to the elimination of a small, stable molecule and the formation of the desired p-quinodimethane intermediate.

Flash Vacuum Pyrolysis (FVP) from Precursors

Flash vacuum pyrolysis (FVP) is a powerful technique in organic synthesis that involves heating a precursor molecule under high vacuum to high temperatures for a very short duration. wikipedia.orgscripps.edu This method is particularly effective for generating highly reactive species like 5-methylene-1,3-cyclohexadiene by minimizing intermolecular reactions and decomposition. wikipedia.orgias.ac.in

From [2.2]Paracyclophanes: The pyrolysis of [2.2]paracyclophane is a classic and commercially significant method for producing unsubstituted 5-methylene-1,3-cyclohexadiene. rsc.orgmdpi.com This process, often referred to as the Gorham process, involves heating [2.2]paracyclophane to temperatures above 550°C under vacuum. mdpi.com The high temperature induces the cleavage of the paracyclophane, yielding two molecules of the reactive p-quinodimethane intermediate, which then polymerize on a surface to form a poly(p-xylylene) film. rsc.orgmdpi.com

From Diester Precursors: Diester precursors can also be subjected to FVP to generate p-xylylene derivatives. This approach offers a versatile route to functionalized poly(p-xylylene)s. The specific conditions of the FVP, such as temperature and pressure, are optimized to ensure efficient conversion and to control the properties of the resulting polymer.

Base-Induced 1,6-Elimination from para-Xylene Derivatives

Base-induced 1,6-elimination from appropriately substituted para-xylene derivatives provides a versatile and widely used laboratory-scale method for generating 5-methylene-1,3-cyclohexadiene intermediates. acs.org This approach offers an alternative to the high-temperature conditions of FVP and is amenable to a broader range of functionalized precursors.

Sulfinyl Route: The sulfinyl precursor route represents one pathway for the base-induced generation of p-quinodimethanes. This method involves the use of a para-xylene derivative containing a sulfinyl leaving group. Treatment with a strong base initiates a 1,6-elimination reaction, leading to the formation of the desired 5-methylene-1,3-cyclohexadiene derivative.

Gilch Route: The Gilch route is a well-established and commonly employed method for synthesizing poly(p-xylylene)s via the base-induced 1,6-dehydrohalogenation of 1,4-bis(halomethyl)benzenes or 4-halomethyltoluenes. acs.orgrsc.org The reaction is typically carried out using a strong base, such as potassium tert-butoxide, in an organic solvent. rsc.orgresearchgate.net The mechanism is believed to proceed through the formation of an α-halo-p-quinodimethane monomer, which then undergoes radical chain-growth polymerization to yield the poly(p-xylylene). researchgate.netacs.org Variations of the Gilch route have been developed to control polymer molecular weight and to synthesize functionalized derivatives. rsc.orgchemrxiv.org

Wessling Route: The Wessling polymerization is another important base-induced elimination method. While the specific details of the "Wessling route" in the context of 5-methylene-1,3-cyclohexadiene generation are not extensively detailed in the provided search results, it is a known method for the synthesis of conjugated polymers. This route typically involves the polymerization of a monomer that is then converted to the final conjugated polymer through an elimination step.

| Route | Precursor Type | Base | Key Features |

| Gilch Route | 1,4-bis(halomethyl)benzenes, 4-halomethyltoluenes | Potassium tert-butoxide | Standard laboratory procedure, proceeds via radical chain growth. acs.orgrsc.orgresearchgate.net |

| Wessling Route | Substituted para-xylenes | Strong base | Involves a precursor polymer that undergoes elimination. |

| Sulfinyl Route | para-Xylene with sulfinyl leaving group | Strong base | Utilizes a sulfinyl group to facilitate elimination. |

Cheletropic Extrusion Reactions

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds to a single atom are concertedly made or broken. Cheletropic extrusion involves the elimination of a small, stable molecule from a cyclic precursor to form a new product. This method can be applied to generate 5-methylene-1,3-cyclohexadiene derivatives. For instance, the extrusion of small molecules like sulfur dioxide or nitrogen from appropriate heterocyclic precursors can lead to the formation of the desired p-quinodimethane structure. thieme-connect.de The reaction is driven by the formation of a thermodynamically stable extruded molecule and the generation of the conjugated p-xylylene system. The synthesis of o-quinodimethanes and their heteroanalogs is often achieved through such extrusion processes. thieme-connect.de

| Precursor | Product | Key Observation |

| 3,5-dimethoxybenzyl acetate (B1210297) | 1,3-dimethoxy-5-methylene-1,3-cyclohexadiene | Isomeric triene observed upon photolysis. acs.orgacs.org |

| 3,5-dimethoxybenzyl diethyl phosphate | 1,3-dimethoxy-5-methylene-1,3-cyclohexadiene | Isomeric triene observed upon photolysis. acs.orgnih.gov |

Transition Metal-Catalyzed Routes

Transition metal catalysis provides a powerful and versatile platform for the synthesis of complex organic molecules, including precursors to 5-methylene-1,3-cyclohexadiene.

Palladium-Catalyzed Assembly: Palladium catalysts have been effectively used in the synthesis of xylylene derivatives. For instance, the palladium-catalyzed oxidation of p-xylene (B151628) in the presence of a stannous acetate co-catalyst and air can produce p-xylyl acetate and p-xylylene diacetate. acs.org This method provides an efficient catalytic route to xylylene derivatives. acs.org The reaction conditions can be tuned to favor either mono- or diacetoxylation. acs.org

d-Metal Elimination: While specific examples of "d-metal elimination" for the direct generation of 5-methylene-1,3-cyclohexadiene are not detailed in the provided search results, transition metal-mediated elimination reactions are a general strategy in organic synthesis. Such a process would likely involve an organometallic complex containing a p-xylyl ligand, which upon a suitable trigger (e.g., heat, light, or a chemical reagent), undergoes elimination of the metal center to release the p-quinodimethane.

In Situ Generation for Subsequent Reactions

The high reactivity and thermal instability of 5-methylene-1,3-cyclohexadiene and its analogs necessitate their generation and use within the same reaction vessel, a process known as in situ generation. mdpi.com This strategy prevents the isolation of the unstable intermediate, which is instead immediately "trapped" by another reagent present in the mixture. The most common and powerful application of this method is in tandem reactions, particularly those involving an initial generation step followed by a cycloaddition reaction.

One of the primary methods for generating these dienes in situ is the thermal 6π-electrocyclization of (Z)-1,3,5-hexatriene precursors. nih.govacs.orgaklectures.com This pericyclic reaction forms the 1,3-cyclohexadiene (B119728) ring system, which can then act as a diene in a subsequent Diels-Alder reaction. nih.gov This domino sequence provides a direct and efficient route to highly substituted polycyclic systems. nih.govrsc.org

Research has demonstrated that various substituted (E,Z,E)-1,3,5-hexatrienes undergo this 6π-electrocyclization upon heating. The resulting cyclohexadiene derivatives can be trapped by potent dienophiles like 4-phenyl-3H-1,2,4-triazoline-3,5-dione (PTAD) or tetracyanoethylene (B109619) (TCNE) to produce the corresponding [4+2] cycloadducts in good yields. nih.gov When the electrocyclization and Diels-Alder reaction are performed as a one-pot domino process, complex tricyclic products can be synthesized directly from the hexatriene precursors in moderate to good yields. nih.gov

Another significant strategy involves the generation of o-quinodimethanes from α,α'-dihalo-o-xylenes. For instance, the parent o-quinodimethane can be generated from α,α'-dibromo-o-xylene using zinc in an aqueous solution. In the presence of activated dienophiles, cycloadducts are obtained directly. mdpi.com The use of a ruthenium catalyst in this system can minimize side reactions and improve the yield of the desired cycloadduct. mdpi.com

Furthermore, specialized derivatives, such as indole-2,3-quinodimethanes, can be generated in situ under mild acidic conditions from precursors like 2-methyl-3-indolylmethanols. These intermediates are instrumental in asymmetric Diels-Alder reactions, leading to the efficient production of highly enantioenriched tetrahydrocarbazoles. nih.govacs.org

The following tables summarize the findings from various studies on the in situ generation and subsequent Diels-Alder reactions of these reactive intermediates.

Table 1: One-Pot 6π-Electrocyclization/Diels-Alder Domino Reactions nih.gov

This table illustrates the yields of tricyclic products from the one-pot reaction of various 1,3,5-hexatriene (B1211904) precursors with different dienophiles. The process involves the in situ formation of a cyclohexadiene derivative via heating, followed by its immediate trapping in a Diels-Alder cycloaddition.

| Hexatriene Precursor | Dienophile | Product Yield (%) |

| 1a | Tetracyanoethylene (TCNE) | 27 |

| 1b | Tetracyanoethylene (TCNE) | 42 |

| 2a | Tetracyanoethylene (TCNE) | 80 |

| 2b | Tetracyanoethylene (TCNE) | 71 |

| 2b | N-Phenylmaleimide | 70 |

| 2b | Dimethyl Maleate | 39 |

| 2b | Fumarodinitrile | 76 |

Reaction conditions vary, including heating and the use of high pressure (10 kbar) for certain dienophiles.

Table 2: Stereospecific Diels-Alder Reactions of In Situ Generated Atropisomeric o-Quinodimethanes nih.gov

This table shows the results of trapping in situ generated atropisomeric o-quinodimethanes with various dienophiles. The precursors are heated to generate the reactive diene, which then undergoes a highly stereospecific cycloaddition.

| Precursor | Dienophile | Temperature (°C) | Product Yield (%) | Enantiomeric Ratio (e.r.) |

| 6a | Dimethyl acetylenedicarboxylate | 220 | 70 | 92:8 |

| 6a | N-Phenylmaleimide | 220 | 76 | 92:8 |

| 6b | Dimethyl acetylenedicarboxylate | 220 | 70 | 93:7 |

| 6c | Dimethyl acetylenedicarboxylate | 220 | 69 | 91:9 |

| 6d | Dimethyl acetylenedicarboxylate | 220 | 68 | 96:4 |

Precursors are generated via a rhodium-catalyzed [2+2+2] cycloaddition of triyne substrates.

Reactivity and Mechanistic Pathways of 5 Methylene 1,3 Cyclohexadiene

Cycloaddition Reactions

5-Methylene-1,3-cyclohexadiene readily participates in cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. These reactions are fundamental in synthetic organic chemistry for the construction of cyclic and bicyclic frameworks.

[4+2] Diels-Alder Cycloadditions with Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of the reactivity of 5-methylene-1,3-cyclohexadiene. wikipedia.org In this reaction, the diene system of 5-methylene-1,3-cyclohexadiene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgucalgary.ca The reaction is thermally allowed and proceeds in a concerted fashion, meaning all bond-forming and bond-breaking steps occur simultaneously. wikipedia.org

Intermolecular Diels-Alder reactions involve the reaction of 5-methylene-1,3-cyclohexadiene with a separate dienophile molecule. nih.gov These reactions are highly valuable for creating complex molecular architectures. nih.gov For instance, the reaction of 5-methylene-1,3-cyclohexadiene with various dienophiles leads to the formation of bicyclo[2.2.2]octene derivatives. The efficiency of these reactions is often influenced by the electronic nature of the substituents on both the diene and the dienophile. ucalgary.ca Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. ucalgary.ca

A notable example is the thermal reaction between 5-methylene-1,3-cyclohexadiene and styrene (B11656), which results in a mixture of diphenylpropane isomers. capes.gov.br

Table 1: Examples of Intermolecular Diels-Alder Reactions

| Dienophile | Product | Reference |

|---|---|---|

| Styrene | Diphenylpropane isomers | capes.gov.br |

| Acrylate-derived dienophiles | Bicyclo[2.2.2]diazaoctane core | nih.gov |

When the dienophile is part of the same molecule as the 5-methylene-1,3-cyclohexadiene moiety, an intramolecular Diels-Alder (IMDA) reaction can occur. These reactions are particularly powerful for the synthesis of complex polycyclic systems due to the reduced entropic cost compared to their intermolecular counterparts. oregonstate.edu For example, 5-vinyl-1,3-cyclohexadienes can undergo IMDA reactions to form tricyclo[3.2.1.02,7]oct-3-enes. oregonstate.edu

Diels-Alder reactions are renowned for their high degree of stereospecificity and regioselectivity. The stereochemistry of the reactants is retained in the product. ucalgary.ca In the context of 5-methylene-1,3-cyclohexadiene, the reaction proceeds via a syn addition, where both new sigma bonds are formed on the same face of the diene and dienophile. ucalgary.ca

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. Computational studies, such as those using density functional theory (DFT), have been employed to understand and predict the regioselectivity in cycloaddition reactions. acs.org For instance, in the 1,3-dipolar cycloaddition of azides to substituted cyclooctynes, the regioselectivity is influenced by the substituents and the solvent. acs.org

Other Pericyclic Reactions (e.g., [4+3] Cycloadditions)

Beyond the well-known [4+2] cycloadditions, 5-methylene-1,3-cyclohexadiene can also participate in other pericyclic reactions. One such example is the [4+3] cycloaddition, which involves the reaction of a four-atom π-system (the diene) with a three-atom π-system (like an allyl cation) to form a seven-membered ring. wikipedia.org This type of reaction provides a valuable route to synthetically challenging seven-membered ring systems. wikipedia.orgillinois.edu The mechanism of [4+3] cycloadditions can be either concerted or stepwise. wikipedia.org

Polymerization Mechanisms

5-Methylene-1,3-cyclohexadiene can undergo polymerization to form long-chain polymers. The polymerization can be initiated by various methods, leading to polymers with different microstructures and properties. Anionic polymerization of 1,3-cyclohexadiene (B119728), a related compound, has been studied extensively. While sec-butyllithium (B1581126) can initiate the polymerization, it often leads to chain transfer and termination reactions. researchgate.net However, the addition of certain additives like tetramethylethylenediamine (TMEDA) can improve the control over the polymerization process, leading to well-defined block copolymers. researchgate.net

The synthesis of block copolymers of 1,3-cyclohexadiene and styrene has been successfully achieved using anionic polymerization techniques. researchgate.net The resulting poly(1,3-cyclohexadiene-block-styrene) copolymers exhibit microphase separation, leading to the formation of ordered nanostructures. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Methylene-1,3-cyclohexadiene |

| Toluene (B28343) |

| Styrene |

| Diphenylpropane |

| 5-Vinyl-1,3-cyclohexadiene |

| Tricyclo[3.2.1.02,7]oct-3-ene |

| Azide |

| Cyclooctyne |

| Allyl cation |

| 1,3-Cyclohexadiene |

| sec-Butyllithium |

| Tetramethylethylenediamine (TMEDA) |

| Poly(1,3-cyclohexadiene-block-styrene) |

Radical Polymerization Pathways (e.g., Self-Initiating Dimerization)

Radical polymerization represents a significant reaction pathway for dienes. In these processes, an initiator generates a radical species that subsequently reacts with a monomer to initiate a growing polymer chain. This chain propagates through the sequential addition of more monomer units. Termination of the growing polymer chain can occur through various mechanisms, including disproportionation or coupling of two radical chains. nih.gov

The polymerization of 1,3-cyclohexadiene (CHD) can be initiated by radical mechanisms. For instance, the use of a TEMPO-mediated radical polymerization of 3,5-cyclohexadiene-1,2-diol-derived monomers has been reported to produce block copolymers. researchgate.net Thiol-ene "click chemistry" is another efficient radical process for modifying polymers containing double bonds, where a thiyl radical is typically generated via a thermal or photochemical process. nih.gov

Anionic Polymerization Mechanisms

Anionic polymerization is a key method for producing polymers from 1,3-diene monomers, allowing for precise control over the polymer's properties. rsc.org The anionic polymerization of 1,3-cyclohexadiene (1,3-CHD) can be initiated by organolithium compounds like sec-butyllithium. However, using sec-butyllithium alone may lead to chain transfer and termination reactions, preventing a truly "living" polymerization. researchgate.net The addition of certain polar additives, such as tetramethylethylenediamine (TMEDA), dimethoxyethane, or 1,4-diazabicyclo[2.2.2]octane (DABCO), can improve the control over the polymerization of 1,3-CHD. researchgate.net A well-controlled anionic polymerization of 1,3-CHD has been achieved using an alkyllithium initiator in the presence of specific ethers, with the choice of ether being a critical factor in the reaction's success. researchgate.net

Kinetics and Control of Polymerization Processes

The kinetics of polymerization are influenced by several factors, including the type of initiator, solvent, and temperature. In the case of 1,3-cyclohexadiene (1,3-CHD), the polymerization can be catalyzed by systems such as nickel(II)acetylacetonate/methaluminoxane. nih.gov This reaction can be conducted in various solvents, including toluene or even in the neat monomer. nih.gov

The control over the polymerization process is crucial for obtaining polymers with desired properties. For instance, in the anionic polymerization of 1,3-CHD, the choice of the alkyllithium isomer and the presence of additives are critical for achieving a living process. researchgate.net The amount of chain transfer to the monomer during alkyllithium-initiated polymerization of 1,3-cyclohexadiene can be assessed by terminating the reaction with ethylene (B1197577) oxide and analyzing the resulting hydroxyl-functionalized polymer. researchgate.net

Influence of Substituents and Aromatic Core on Polymerization Behavior

Substituents on the monomer can significantly affect polymerization behavior, including the reaction rate and the properties of the resulting polymer. The spatial and electronic effects of substituents can regulate polymerization activity and the molecular weight of the polymer. mdpi.com For example, minor changes in the ligand structure of phenoxy monotitanocene complexes, used as catalysts, can lead to significant alterations in the polymerization activity of ethylene with 1-butene (B85601) or 1-hexene. mdpi.com

In the context of 5-methylene-1,3-cyclohexadiene derivatives, the presence of substituents on the cyclohexadiene ring or the methylene (B1212753) group would be expected to influence the electronic and steric environment of the diene system, thereby affecting its reactivity in polymerization reactions.

Dimerization and Oligomerization Processes

Dimerization and oligomerization are common reactions for alkenes and dienes, often catalyzed by transition metal complexes. mdpi.com These processes involve the coupling of two or more monomer units to form a larger molecule. For instance, α-olefins can undergo head-to-tail dimerization with high selectivity. mdpi.com The oligomerization of 1-decene (B1663960) can be catalyzed by zirconocene (B1252598) complexes, with the reaction conditions influencing the distribution of dimers and higher oligomers. mdpi.com While specific studies on the dimerization and oligomerization of 5-methylene-1,3-cyclohexadiene are not detailed in the provided search results, the general principles of olefin dimerization and oligomerization suggest that this compound would also be susceptible to such reactions under appropriate catalytic conditions. The formation of dimers and trimers is a key consideration in the industrial production of polyurethanes from diisocyanates, where the trimer is valued for crosslinking applications. nih.gov

Trapping Reactions of Transient 5-Methylene-1,3-cyclohexadiene Species

Transient species, such as 1,2-cyclohexadienes, can be generated and subsequently "trapped" through intramolecular reactions. For example, 1,2-cyclohexadienes generated under mild conditions can undergo efficient intramolecular [2+2] trapping to form tricyclic compounds with high diastereoselectivity. researchgate.net These trapping reactions are sensitive to reaction conditions, with factors like solvent and the nature of the fluoride (B91410) source influencing the yield of the trapped product. researchgate.net

The photochemistry of 3,5-dimethoxybenzyl compounds can lead to the formation of isomeric 5-methylene-1,3-cyclohexadiene derivatives. acs.orgnih.gov These transient triene species can be observed and their reactivity studied. For example, the solvolysis of these derivatives has been examined in alcohol solvents. acs.orgnih.gov

Rearrangements and Other Transformations (e.g., 1,5-H shift)

5-Methylene-1,3-cyclohexadiene and its derivatives can undergo various rearrangement reactions. A common type of rearrangement is the acs.org-sigmatropic shift. libretexts.org For instance, 5-methyl-1,3-cyclopentadiene rapidly rearranges at room temperature to give a mixture of isomers through a series of acs.org-hydrogen shifts. libretexts.org The thermolysis of 5,5-dimethyl-1,3-cyclohexadiene (B3051393) provides evidence for rearrangement via a acs.org-sigmatropic methyl migration. capes.gov.br

These rearrangements are pericyclic reactions that proceed through a concerted mechanism, with the stereochemistry of the reaction being predictable by orbital symmetry rules. libretexts.org

Spectroscopic and Experimental Characterization for Mechanistic Elucidation

Matrix Isolation Spectroscopy for Unstable Intermediates (e.g., IR, UV-Vis)

Matrix isolation is a powerful technique for studying highly reactive species like 5-methylene-1,3-cyclohexadiene by trapping them in an inert solid matrix at low temperatures. This method prevents intermolecular reactions, allowing for detailed spectroscopic analysis.

Broad-band ultraviolet photolysis (λ > 200 nm) of (cyanomethylene)cyclopropane in an argon matrix at 20 K leads to the formation of 1-cyano-2-methylenecyclopropane, a previously unknown compound. nih.gov The identification of this product was initially made by comparing its infrared spectrum to theoretical predictions and later confirmed by synthesizing the compound and matching its authentic infrared spectrum. nih.gov

In a related context, the electronic absorption spectrum of the molecular ion of 5-methylene-1,3-cyclohexadiene has been recorded, contributing to a revised enthalpy of formation for the compound. nist.gov The study of such species under matrix isolation conditions is crucial for understanding the photochemistry of related isomers. For instance, the photoisomerization of (cyanomethylene)cyclopropane has been investigated in an argon matrix, providing insights into the potential energy surfaces of these C5H5N isomers. nih.gov

The use of matrix isolation extends to other reactive intermediates, such as carbenes. acs.org For example, the ESR spectrum of 5-methylhexa-1,2,4-triene-1,3-diyl was successfully recorded in an argon matrix at 15 K. rsc.org This demonstrates the utility of matrix isolation in characterizing the electronic structure and zero-field splitting parameters of triplet carbenes. acs.orgrsc.org

Time-Resolved Spectroscopic Studies (e.g., UV-Vis Stop-Flow Kinetics)

Time-resolved spectroscopy provides critical insights into the dynamics of chemical reactions. For cyclic dienes, these techniques can track the evolution of transient species and determine reaction rates.

The photochemical ring-opening of 1,3-cyclohexadiene (B119728) (CHD), a related compound, has been extensively studied using time-resolved photoelectron spectroscopy. rsc.org These studies, supported by ensemble density functional theory (eDFT), model the reaction's progress and show that significant spectral signals decay and rise on a timescale of 100–150 femtoseconds. rsc.org This is distinct from the excited state population decay, highlighting that geometric transformations of the molecule are key to interpreting the experimental data. rsc.org

While specific stop-flow kinetics data for 5-methylene-1,3-cyclohexadiene are not detailed in the provided results, the principles from related systems are applicable. For instance, photocatalytic reactions involving heterocyclic compounds are often studied using techniques that can monitor the reaction progress in real-time. In one such study, the direct C3-amidation of 2H-indazoles was monitored under photoredox conditions, revealing the essential role of the photocatalyst and reaction conditions. acs.org

Electron Paramagnetic Resonance (EPR) Investigations of Diradical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for studying species with unpaired electrons, such as diradicals and triplet carbenes.

The ESR spectrum of 5-methylhexa-1,2,4-triene-1,3-diyl, a highly delocalized triplet carbene, was successfully recorded in an argon matrix at a low temperature of 15 K. rsc.org From this spectrum, the zero-field splitting (ZFS) parameters were determined to be D = 0.5054 ± 0.0006 cm⁻¹ and E = 0.0045 ± 0.0002 cm⁻¹. rsc.org These values are intermediate between those of propargylene and vinylcarbene, indicating a "hybrid" electronic structure. rsc.org

Quantum chemical calculations, including DFT and ab initio methods, have been employed to support the experimental EPR findings. rsc.org These calculations show that multireference methods are necessary to accurately predict the ZFS parameters of such delocalized carbenes. rsc.org The spin density distributions reveal that the unpaired electrons are more delocalized in 5-methylhexa-1,2,4-triene-1,3-diyl than in its constituent carbene fragments. rsc.org

Nuclear Magnetic Resonance (NMR) Studies for Derivative Characterization and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds, including derivatives of 5-methylene-1,3-cyclohexadiene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms within a molecule.

The purity of 1,3-cyclohexadiene preparations can be confirmed using NMR spectroscopy, which helps to identify any contaminants such as cyclohexene, benzene (B151609), and 1,4-cyclohexadiene. orgsyn.org For instance, the ¹H NMR spectrum of pure 1,3-cyclohexadiene shows characteristic signals for its protons. chemicalbook.com Similarly, the ¹³C NMR spectrum provides distinct resonances for the carbon atoms in the ring. chemicalbook.com

In studies of related substituted cyclohexadiene systems, NMR is crucial for characterizing the products of various reactions. For example, in the B(C₆F₅)₃-catalyzed transfer hydrosilylation of 1-methylcyclohex-1-ene with a 5-trimethylsilyl-substituted cyclohexa-1,3-diene, ¹H NMR was used to determine the diastereomeric ratio of the product. rsc.org The characterization of various transfer hydrogenation and hydrosilylation products relies heavily on ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectroscopy. rsc.org

The NMR spectrum of 5-methyl-1,3-cyclohexadiene (B13827064) exhibits distinct vinyl proton signals in the range of δ 3.8–4.3 ppm and allylic protons between δ 7.3–8.0 ppm. These chemical shifts differ from those of 1,3-cyclohexadiene (vinyl protons at δ 3.9–4.2 ppm) due to the deshielding effect of the methyl group.

Table of Representative NMR Data for Cyclohexadiene Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |

|---|---|---|---|---|---|

| 1-Methylcyclohex-1-ene derivative | ¹H | -0.10, 1.36, 2.12, 4.05, 6.96-7.00, 7.16-7.20 | s, d, br s, t, m, m | J = 8.0 | rsc.org |

| 5-Trimethylsilyl-cyclohexa-1,3-diene derivative | ¹³C | -1.0, 21.0, 24.4, 47.0, 127.9, 129.3, 135.4, 144.9 | - | - | rsc.org |

| (C₆H₇)Fe(CO)₂CF₃ | ¹H | 2.11, 2.79, 3.10, 5.36, 7.02 | - | - | mdpi.com |

X-ray Crystallography of Stable Derivatives and Cycloadducts

X-ray crystallography provides definitive proof of molecular structure by mapping the electron density in a crystalline solid. While 5-methylene-1,3-cyclohexadiene itself is too unstable for direct crystallographic analysis, its stable derivatives and cycloadducts can be studied.

The structure of a cyclohexadienyl trifluoromethyl metal complex, (η⁵-C₆H₇)Fe(CO)₂CF₃, has been determined by X-ray crystallography. mdpi.com The analysis revealed a nonplanar six-membered ring, with the saturated methylene (B1212753) carbon located approximately 0.63 Å above the plane formed by the other five unsaturated carbon atoms. mdpi.com The iron atom is positioned 1.60 Å from this plane. mdpi.com This structural information is consistent with other metal-coordinated cyclohexadienyl rings. mdpi.com

Hirshfeld surface analysis was also applied to the crystal structure to gain a deeper understanding of the intermolecular interactions within the iron complex. mdpi.com

Raman Spectroscopy for Electronic Properties

Raman spectroscopy is a valuable tool for probing the vibrational modes of molecules and can provide information about their electronic properties and purity.

In the synthesis of 5-methyl-1,3-cyclohexadiene via bromination-dehydrobromination of 5-methylcyclohexene, Raman spectroscopy has been used to confirm the purity of the final product. Specifically, it can verify the absence of impurities like benzene and cyclohexene, ensuring the integrity of the conjugated diene system.

While detailed Raman spectral data for 5-methylene-1,3-cyclohexadiene is not extensively covered in the provided search results, the technique's application in analogous systems underscores its importance. For instance, ChemicalBook provides access to Raman spectra for related compounds like 1,3-cyclohexadiene and 5-methylcyclohexane-1,3-dione, indicating its routine use in the characterization of such molecules. chemicalbook.comchemicalbook.com

Table of Chemical Compounds

| Compound Name |

|---|

| 5-Methylene-1,3-cyclohexadiene |

| Toluene (B28343) |

| (Cyanomethylene)cyclopropane |

| 1-Cyano-2-methylenecyclopropane |

| 5-Methylhexa-1,2,4-triene-1,3-diyl |

| Propargylene |

| Vinylcarbene |

| 1,3-Cyclohexadiene |

| 1-Methylcyclohex-1-ene |

| 5-Trimethylsilyl-cyclohexa-1,3-diene |

| (η⁵-C₆H₇)Fe(CO)₂CF₃ |

| 5-Methyl-1,3-cyclohexadiene |

| Benzene |

| Cyclohexene |

| 1,4-Cyclohexadiene |

| 5-Methylcyclohexane-1,3-dione |

| 2H-Indazole |

| 5-methylcyclohexene |

| BHT (Butylated hydroxytoluene) |

| 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) |

| N-aminopyridinium salts |

| Tris(pentafluorophenyl)borane |

| Zingiberene |

| δ-Curcumene |

| α-Sesquiphellandrene |

| 5,5-Dimethyl-1,3-cyclohexadiene (B3051393) |

| 5,6-Bis(methylene)-1,3-cyclohexadiene |

| o-quinodimethane |

| Nitrilimines |

| Ethene |

| Dihydrotetrazines |

Synthetic Applications of 5 Methylene 1,3 Cyclohexadiene Chemistry

Total Synthesis of Complex Organic Molecules

The rigid, yet reactive, framework of the 5-methylene-1,3-cyclohexadiene core provides a powerful tool for the stereocontrolled synthesis of complex organic molecules. Its utility is particularly evident in the assembly of natural products and other biologically significant compounds where the precise arrangement of atoms is crucial.

The construction of polycyclic natural products often relies on strategic bond-forming reactions that can build molecular complexity rapidly. The 5-methylene-1,3-cyclohexadiene motif, particularly when incorporated into a larger structure as a vinylcyclohexadiene, serves as a potent precursor for intramolecular Diels-Alder (IMDA) reactions. This strategy has been pivotal in creating the caged, polycyclic skeletons found in several classes of natural products.

A notable example is the formation of the tricyclo[3.2.1.02,7]oct-3-ene nucleus, which is the characteristic core of several natural products. oregonstate.edu This intricate, fused three-, five-, and six-membered ring system is efficiently assembled through the IMDA reaction of 5-vinyl-1,3-cyclohexadienes. oregonstate.edu This key transformation highlights the synthetic potential of vinylcyclohexadienes in accessing complex molecular architectures. The tricyclo[3.2.1.02,7]oct-3-ene core is present in natural products such as alkaloids of the staphirine class and the unusual diterpene, dehydrotrachylobanoic acid. oregonstate.edu The ability to generate such a complex and strained ring system in a single step underscores the synthetic power of this approach.

While direct application in steroid synthesis is less commonly documented, the general strategies for assembling the fused ring systems of steroids often involve cycloaddition reactions where cyclohexadiene derivatives are key components. pageplace.denih.gov The principles governing the reactivity of 5-methylene-1,3-cyclohexadiene in cycloadditions are fundamental to the logic of synthesizing complex polycyclic structures like those found in alkaloids and steroids. pageplace.denih.govmdpi.com

Cyclohexadiene derivatives, including 5-methyl-1,3-cyclohexadiene (B13827064), are valuable building blocks for the synthesis of a wide array of biologically active compounds. ontosight.airesearchgate.netnih.gov The reactivity of the diene system, especially in Diels-Alder cycloadditions, allows for the efficient construction of bicyclic structures that are precursors to pharmaceuticals and agrochemicals. ontosight.airesearchgate.net

Research has shown that compounds containing the 1,3-cyclohexadiene (B119728) scaffold exhibit a broad spectrum of biological activities. These activities include neuroprotective, anti-inflammatory, anti-bacterial, anti-cancer, cytotoxic, and phytotoxic effects. researchgate.net The ability to use the cyclohexadiene core to build molecular complexity makes it a target for medicinal chemists developing new therapeutic agents. For instance, organocatalytic methods have been developed for the asymmetric synthesis of chiral 1,3-cyclohexadienals, which are versatile intermediates for biologically active molecules. nih.gov

Construction of Polycyclic and Fused-Ring Systems

The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most powerful tools in organic synthesis for forming six-membered rings, and 5-methylene-1,3-cyclohexadiene is an excellent diene for this transformation. ontosight.aimasterorganicchemistry.com This reactivity is extensively exploited for the construction of polycyclic and fused-ring systems.

The intramolecular Diels-Alder (IMDA) reaction of substrates containing a 5-vinyl-1,3-cyclohexadiene unit is a particularly powerful strategy. oregonstate.edu This reaction provides a direct route to highly complex and strained tricyclic systems that would be difficult to assemble using other methods. The reaction proceeds by the vinyl group acting as the dienophile and the cyclohexadiene ring acting as the diene, leading to the formation of a caged tricyclo[3.2.1.02,7]oct-3-ene framework. oregonstate.edu The efficiency of this transformation is enhanced by the reduced entropic cost of an intramolecular reaction, allowing even electronically unactivated starting materials to cyclize. oregonstate.edu

Furthermore, various transition-metal-catalyzed cycloadditions provide access to substituted 1,3-cyclohexadiene derivatives, which can then be used to build more complex polycyclic systems. For example, niobium-catalyzed [2+2+2] cycloadditions of alkynes and α,ω-dienes can produce 5-ω-alkenyl-1,3-cyclohexadiene derivatives, setting the stage for subsequent ring-forming reactions. mdpi.com The inherent reactivity of the cyclohexadiene moiety makes it a reliable component in tandem reaction sequences designed to rapidly build molecular complexity. mdpi.comnih.gov

Applications in Polymer Chemistry and Materials Science

The exocyclic double bond of 5-methylene-1,3-cyclohexadiene and the conjugated system of the ring allow it and its derivatives to serve as versatile monomers in polymer chemistry. The resulting polymers often possess unique structural and electronic properties, making them suitable for applications in materials science.

Poly(p-phenylene vinylene) (PPV) and its derivatives are a major class of conjugated polymers studied for their electroluminescent properties. rsc.orguhasselt.be One of the key challenges in PPV synthesis is achieving high molecular weight and processability. Precursor routes have been developed to address this, where a soluble, non-conjugated precursor polymer is first synthesized and then converted to the final conjugated polymer through an elimination reaction. rsc.orgresearchgate.net

Cyclohexadiene derivatives have been successfully employed as monomers in these precursor routes to synthesize poly(arylenevinylene)s, a class that includes PPV. dtic.mil For example, a cyclohexadiene-based monomer can be polymerized via ring-opening metathesis polymerization (ROMP) to yield a precursor polymer. This precursor contains six-membered rings within the polymer backbone, which are then aromatized in a subsequent step to generate the phenylene vinylene units of the final conjugated polymer. This approach allows for the creation of high-quality PPV materials that can be processed from solution before being converted into their final, insoluble conjugated form. dtic.mil Other precursor methods, like the Gilch and sulfinyl routes, similarly rely on elimination reactions from saturated six-membered ring precursors to generate the conjugated backbone. researchgate.netnih.gov

The development of new conjugated polymers with tailored optical and electronic properties is crucial for advancing the field of optoelectronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netnih.gov Derivatives of 5-methylene-1,3-cyclohexadiene, particularly dibenzofulvene (9-methylene-9H-fluorene), have emerged as highly promising monomers for these applications. mdpi.comresearchgate.net

Poly(dibenzofulvene) (poly(DBF)) is synthesized via the polymerization of the exocyclic double bond of the dibenzofulvene monomer. mdpi.comresearchgate.net The resulting polymer features a unique π-stacked conformation, where the fluorene (B118485) side chains stack on top of each other along the polymer backbone. This structure facilitates efficient charge transport, a critical property for electronic devices. researchgate.net The properties of poly(DBF) and its derivatives can be finely tuned by modifying the dibenzofulvene monomer, making them a versatile platform for creating new materials for organic electronics. researchgate.netnih.govmdpi.com These polymers have been investigated for use as hole transport materials in perovskite solar cells and as active components in OLEDs. researchgate.netuoregon.edu

Synthesis of Substituted and Extended Quinodimethane Systems

The transient nature of o-quinodimethanes, including the parent 5-methylene-1,3-cyclohexadiene, makes them powerful intermediates for the construction of complex polycyclic and heterocyclic frameworks. Their utility lies in their propensity to undergo cycloaddition reactions, primarily the Diels-Alder reaction, which allows for the stereocontrolled formation of six-membered rings. wikipedia.org The generation of these dienes in situ from stable precursors is a common strategy, leading to the synthesis of a wide array of substituted and extended quinodimethane-derived structures. libretexts.orgacs.org

Detailed Research Findings

The synthetic applications of 5-methylene-1,3-cyclohexadiene and its derivatives are dominated by their role as the 4π-electron component in [4+2] cycloaddition reactions. wikipedia.orglibretexts.org These reactions provide a reliable method for forming six-membered rings with a high degree of regio- and stereocontrol. wikipedia.orgucalgary.ca

Synthesis of Substituted Systems via Intermolecular [4+2] Cycloaddition

The intermolecular Diels-Alder reaction is a cornerstone for generating substituted polycyclic systems from o-quinodimethane intermediates. Typically, the o-quinodimethane is generated photochemically or thermally, and then trapped in situ by a suitable dienophile. nih.gov

A key example involves the photochemical generation of an o-quinodimethane intermediate from 1,2,3,4-tetrahydro-2-oxoquinoline-5-aldehyde. nih.gov Upon irradiation, this precursor forms a reactive (E)-dienol intermediate which readily undergoes [4+2] cycloaddition with various dienophiles. The stereochemical outcome of this reaction is highly dependent on the nature of the dienophile used. For instance, reaction with acrylonitrile (B1666552) results in the exo product, while dienophiles like methyl acrylate (B77674) and dimethyl fumarate (B1241708) yield the corresponding endo products in good yields (69-77%). nih.gov Furthermore, these reactions can be rendered highly enantioselective (91-94% ee) by conducting them in the presence of a chiral complexing agent at low temperatures. nih.gov

The data below summarizes the outcomes of such photochemically induced cycloaddition reactions.

Table 1: Intermolecular [4+2] Cycloaddition of a Photochemically Generated o-Quinodimethane

| Dienophile | Product Type | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| Acrylonitrile | exo | - | 91% |

| Methyl Acrylate | endo | 69-77% | 94% |

Data sourced from research on enantioselective [4+2]-cycloaddition reactions of photochemically generated o-quinodimethanes. nih.gov

Synthesis of Extended Systems via Intramolecular [4+2] Cycloaddition

The synthesis of extended, complex polycyclic systems can be achieved through intramolecular Diels-Alder (IMDA) reactions. oregonstate.edu In this approach, the dienophile is tethered to the diene precursor. 5-Vinyl-1,3-cyclohexadienes are excellent substrates for these transformations, leading to the formation of rigid, caged tricyclic structures. oregonstate.edu

These reactions provide a powerful strategy for building molecular complexity, as even electronically unactivated starting materials can participate due to the favorable entropic cost of the intramolecular process. oregonstate.edu The products of these reactions are typically tricyclo[3.2.1.02,7]oct-3-enes, which consist of fused three-, five-, and six-membered rings. Research has shown that the geometric configuration of the starting vinylcyclohexadiene can have a remarkable impact on reactivity, with the (Z)-isomer often cyclizing at much lower temperatures than the corresponding (E)-isomer. oregonstate.edu This strategy has been identified as a key step in the potential synthesis of complex natural products containing the tricyclo[3.2.1.02,7]oct-3-ene nucleus. oregonstate.edu

Higher-order cycloadditions, such as [6+2] and [8+2] reactions, represent another frontier for the synthesis of extended polycyclic systems, offering pathways to seven- and eight-membered rings and beyond. rsc.org

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| 5-Methylene-1,3-cyclohexadiene |

| o-Quinodimethane |

| 1,2,3,4-Tetrahydro-2-oxoquinoline-5-aldehyde |

| Acrylonitrile |

| Methyl Acrylate |

| Dimethyl Fumarate |

| 5-Vinyl-1,3-cyclohexadiene |

Future Directions and Emerging Research Avenues

Development of Novel Generation Strategies and Catalyst Systems

The transient and highly reactive nature of 5-methylene-1,3-cyclohexadiene necessitates sophisticated strategies for its generation. Research is actively pursuing more efficient, selective, and sustainable methods beyond traditional pyrolysis.

A significant area of development is in advanced catalyst systems. For instance, scientists have developed specialized palladium catalysts that can selectively activate specific carbon-hydrogen (C-H) bonds on aromatic precursors. innovations-report.com This allows for the targeted formation of substituted compounds that can serve as precursors to quinodimethanes, a process that was previously difficult to control. innovations-report.com Another approach involves the electrochemical reduction of 1,4-bis(chloromethyl)benzene (B146612) in the presence of nickel complex catalysts to produce poly(p-xylylene), which proceeds via a p-quinodimethane intermediate. rsc.org Mechanistic studies suggest this catalytic route involves the oxidative addition of the halide to a Ni(0) complex, offering an alternative to direct electrochemical generation. rsc.org

Photocatalysis represents a burgeoning frontier for generating reactive intermediates under mild conditions. researchgate.netresearchgate.net Researchers are designing novel organic dyes and heterogeneous photocatalysts that can promote the formation of quinodimethane derivatives from readily available starting materials. researchgate.netresearchgate.net For example, a dearomative formal (4+2)-cycloaddition reaction has been established using N-heterocyclic carbene (NHC) catalysis, which proceeds through a highly reactive heterocyclic o-quinodimethane intermediate. researchgate.net Furthermore, sustainable approaches for producing p-xylene (B151628), a precursor to 5-methylene-1,3-cyclohexadiene, are being developed using biomass-derived starting materials like 2,5-dimethylfuran (B142691) (DMF) and acrylic acid in a heterogeneously catalyzed "three-in-one" reaction system. mpg.de

The development of shape-selective zeolite catalysts, such as modified ZSM-5, is crucial for improving the selective production of p-xylene, the feedstock for the well-known Gorham process that generates p-quinodimethane for chemical vapor deposition (CVD). acs.orgnih.gov Scientists are continually working to enhance catalyst activity, selectivity, and stability to optimize the production of this vital precursor. jalonzeolite.com

| Catalyst System | Precursor(s) | Generation Method | Key Advantage | Reference |

|---|---|---|---|---|

| Palladium Catalyst | Substituted Aromatics | C-H Activation | High selectivity for previously inaccessible substitution patterns. | innovations-report.com |

| Nickel(II) Complexes | 1,4-bis(chloromethyl)benzene | Electropolymerization | Forms poly(p-xylylene) via a quinodimethane intermediate under electrochemical conditions. | rsc.org |

| Zeolite ZSM-5 (Modified) | Toluene (B28343), Methanol | Catalytic Methylation | High shape-selectivity for p-xylene, a key precursor. | acs.orgnih.gov |

| Organic Dye Photocatalysts | Aldehydes, etc. | Photoredox Catalysis | Generation of intermediates under mild, visible-light conditions. | researchgate.netresearchgate.net |

| Heterogeneous Catalysts | 2,5-Dimethylfuran, Acrylic Acid | Continuous Flow Cycloaddition/Dehydration | Sustainable production of p-xylene from biomass. | mpg.de |

Exploration of New Reactivity Modes and Selectivities (e.g., Stereospecific Transformations)

Beyond improving its generation, researchers are exploring new ways to control the reactivity of 5-methylene-1,3-cyclohexadiene and its derivatives. A key goal is to achieve high levels of selectivity, including stereospecificity, in reactions involving these transient species.

Significant progress has been made in the stereospecific transformations of related o-quinodimethane atropisomers. researchgate.net These chiral intermediates, which possess remarkable configurational stability, can undergo stereospecific Diels-Alder reactions, allowing for the transfer of chirality from the precursor to the complex polycyclic product with high enantioselectivity. researchgate.net This opens avenues for asymmetric synthesis using transient, achiral quinodimethane species guided by chiral catalysts.

The development of switchable, regioselective reactions is another active area of research. For instance, a solvent-controlled, site-selectivity switch has been demonstrated in the Friedel-Crafts reaction of 1-naphthols with in situ generated aza-o-quinone methides. acs.org By simply changing the solvent from toluene to acetonitrile, the reaction can be switched from producing the ortho-substituted product to the para-substituted product. acs.org This level of control, dictated by reaction conditions rather than substrate modification, is highly desirable in synthetic chemistry.

New cycloaddition strategies are also being developed. Palladium-catalyzed sequential reactions are being employed to construct complex heterocyclic systems, where a final retro-Diels-Alder reaction can release a desired product, having used a cyclohexadiene-type structure as a masked reactant. mdpi.com Photocatalysis is also enabling novel transformations. acs.org For example, a transition-metal-free amidation of 2H-indazoles has been developed using an organic photocatalyst, which proceeds via the regioselective addition of an amidyl radical to the heterocycle. acs.org This highlights the potential for radical-based reactivity modes that complement traditional cycloaddition pathways. Studies on substituted 5-methylene-1,3-cyclohexadiene derivatives have shown SN1-type solvolytic reactivity, indicating the potential for carbocation-mediated transformations. acs.orgnih.gov

Design of Advanced Functional Materials Based on Quinodimethane Scaffolds

The unique structure of 5-methylene-1,3-cyclohexadiene, which can be viewed as having both quinoidal and diradical character, makes it an attractive building block for advanced functional materials with novel electronic, optical, and magnetic properties. researchgate.netnih.gov

The most prominent application is in the formation of poly(p-xylylene), commercially known as Parylene. acs.org This polymer is synthesized via the chemical vapor deposition (CVD) of p-quinodimethane, which is generated by the pyrolysis of a [2.2]paracyclophane precursor. acs.org The resulting Parylene films are highly conformal, pinhole-free, and serve as excellent protective coatings and insulating layers in electronics and biomedical devices. acs.org Emerging research focuses on creating structured Parylene materials. By using metal-organic frameworks (MOFs) as templates, researchers have synthesized solid and hollow poly(p-xylylene) particles, demonstrating molecularly controlled structuring with tailored shapes and porosity. acs.org

Beyond Parylene, quinodimethane scaffolds are being incorporated into π-conjugated systems to create stable molecules with significant biradical character. nih.gov By extending the π-system or adding stabilizing substituents, chemists can tune the ground state and physical properties of these molecules. nih.gov These materials are of fundamental interest for developing novel organic optoelectronic and spintronic devices. researchgate.net The design of such materials often involves a delicate balance between achieving desired electronic properties and maintaining chemical stability, as extending the quinodimethane structure tends to increase both biradical character and reactivity. nih.gov

The versatility of the p-xylene backbone, the precursor to p-quinodimethane, underpins a vast industry focused on producing polyethylene (B3416737) terephthalate (B1205515) (PET) for plastics and polyester (B1180765) fibers. mpg.dechemicalsafetyfacts.org Innovations in creating sustainable and biodegradable polymers from biomass-derived p-xylene could revolutionize the packaging and textile industries. mpg.de The field of advanced functional materials continues to expand, with new applications emerging for liquid metal-based reconfigurable materials and other sophisticated systems where dynamic chemical design is key. researchgate.netnih.govgoogle.comnanogune.eu

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A deeper understanding of the fleeting existence and unique electronic nature of 5-methylene-1,3-cyclohexadiene relies heavily on the synergy between advanced analytical techniques and high-level computational chemistry.

Experimental investigations into reaction mechanisms, such as combustion, have utilized synchrotron vacuum ultraviolet photoionization mass spectrometry to detect transient intermediates like the p-xylyl radical and p-xylylene (p-quinodimethane). acs.orgnih.gov These studies provide crucial data for developing detailed kinetic models that describe the complex reaction pathways of p-xylene decomposition and oxidation. acs.orgnih.gov Flash photolysis is another powerful technique used to study the formation and reactivity of transient species, such as substituted 5-methylene-1,3-cyclohexadienes generated from photochemical reactions. nih.gov The integration of various advanced spectroscopic methods, including fluorescence spectroscopy and ion imaging, provides a broad overview of the behavior of such reactive molecules. datanose.nl

Computational chemistry, particularly Density Functional Theory (DFT), has become indispensable for studying quinodimethanes. acs.orgacs.org Theoretical calculations have been used to investigate the ground-state structure of p-quinodimethane, confirming its significant open-shell singlet diradical character, which contributes to its high reactivity. acs.org These computational predictions have been verified experimentally by trapping the diradical with TEMPO and demonstrating its ability to initiate radical polymerization. acs.org

Mechanistic studies increasingly rely on computational modeling to elucidate complex reaction pathways that are difficult to observe directly. acs.orgacs.org For example, DFT calculations have been used to map out the plausible reaction mechanisms for the rearrangement of isodiazene intermediates, including the formation of cyclic hydrazones through a dimeric tetrazine intermediate. acs.orgacs.org As computational methods become more powerful and accurate, they will enable the high-throughput screening of molecules and the in silico design of novel catalysts and materials with desired properties, accelerating discovery in this challenging area of chemistry. mit.edu

Q & A

Q. How can researchers design a kinetic study to probe the half-life of 5-methylene-1,3-cyclohexadiene under aerobic conditions?

- Methodology : Use UV-Vis spectroscopy to track absorbance decay at λ (e.g., 240 nm). Fit data to first-order kinetics and calculate rate constants (k). Compare results under varying O concentrations .

Tables

| Analytical Data for 5-Methylene-1,3-cyclohexadiene |

|---|

| Property |

| Molecular Weight |

| -NMR (CDCl) |

| IR (C=C stretch) |

| T |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.